N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(14-12-15(24-20-14)13-4-2-1-3-5-13)18-8-9-21-10-11-22-16(21)6-7-19-22/h1-7,10-12H,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKBJSJZVGVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The isoxazole ring is then introduced through a separate synthetic route, often involving nitrile oxide cycloaddition reactions. Finally, the carboxamide group is attached via amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib and rimonabant.
Isoxazole Derivatives: Compounds featuring the isoxazole ring, such as isoxazole-4-carboxylic acid and oxaprozin
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step processes that incorporate various heterocyclic compounds. The methodology often includes:
- Formation of the imidazo[1,2-b]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling with isoxazole derivatives : The carboxamide group is introduced via acylation reactions to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which can lead to reduced tumor growth and metastasis.
Anti-inflammatory Effects
The compound also displays promising anti-inflammatory activity. Studies have indicated that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Structural Feature | Observed Effect |
|---|---|
| Imidazo[1,2-b]pyrazole core | Essential for anticancer activity |
| Phenyl group at position 5 | Enhances binding affinity to target proteins |
| Carboxamide functionality | Critical for anti-inflammatory effects |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM across different cancer types, indicating potent activity.
Case Study 2: Inhibition of Inflammatory Responses
In another study focusing on inflammatory models, this compound was administered to murine macrophages. Key findings included:
- Reduction in Cytokine Production : A significant decrease in TNF-α levels was observed, suggesting effective modulation of inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide, and how can yield and purity be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyrazole core via cyclization of hydrazine derivatives with diketones or ketones under acidic/basic conditions. Subsequent coupling with the isoxazole-3-carboxamide moiety is achieved using amide bond-forming reagents like EDCI/HOBt. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst use : Triethylamine or K₂CO₃ improves coupling reactions .
- Purity control : Thin-layer chromatography (TLC) and column chromatography are critical for intermediate purification .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo-pyrazole and isoxazole rings .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% required for biological assays) .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex intermediates .
Q. How can researchers identify potential biological targets for this compound?
- Answer : Computational methods like molecular docking (AutoDock Vina) screen against kinase or GPCR libraries due to the compound’s heterocyclic motifs. Experimental validation via SPR (surface plasmon resonance) or fluorescence polarization assays confirms binding affinity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
- Answer : Discrepancies may arise from:
- Solubility differences : Use DMSO stocks with standardized concentrations (<0.1% v/v) to avoid solvent interference .
- Off-target effects : Perform counter-screens against related enzymes (e.g., CYP450 isoforms) .
- Orthogonal assays : Combine enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., luciferase reporter) systems to cross-validate activity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?
- Answer :
- Core modifications : Substitute the phenyl group on the isoxazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Linker optimization : Replace the ethyl spacer with a polyethylene glycol (PEG) chain to improve solubility without sacrificing affinity .
- Bioisosteric replacements : Exchange the imidazo-pyrazole with triazolo-pyridazine to assess metabolic stability .
Q. What experimental and computational methods address challenges in regioselectivity during heterocycle formation?
- Answer :
- Temperature control : Lower temperatures (0–5°C) favor regioselective imidazo-pyrazole cyclization .
- Catalytic systems : Pd-mediated cross-coupling ensures precise functionalization of the isoxazole ring .
- DFT calculations : Predict thermodynamic favorability of tautomeric forms to guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
